molecular formula C33H54O4 B1211500 ANDROST-4-ENE-3 BETA,17 BETA-DIOL DIENANTHATE CAS No. 81340-54-7

ANDROST-4-ENE-3 BETA,17 BETA-DIOL DIENANTHATE

Cat. No.: B1211500
CAS No.: 81340-54-7
M. Wt: 514.8 g/mol
InChI Key: HRJJFVJCPGNUMA-HFETUNNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ANDROST-4-ENE-3 BETA,17 BETA-DIOL DIENANTHATE is a synthetic derivative of androst-4-ene-3,17-diol, a compound that belongs to the class of androgens. It is characterized by the presence of two ester groups attached to the 3beta and 17beta positions of the steroid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of androst-4-ene-3beta,17beta-diol dienanthate typically involves the esterification of androst-4-ene-3,17-diol with enanthic acid (heptanoic acid). The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of androst-4-ene-3beta,17beta-diol dienanthate may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification methods. The use of automated systems ensures consistent quality and efficiency in the production of this compound .

Chemical Reactions Analysis

Types of Reactions

ANDROST-4-ENE-3 BETA,17 BETA-DIOL DIENANTHATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of new ester derivatives or other functionalized compounds .

Scientific Research Applications

ANDROST-4-ENE-3 BETA,17 BETA-DIOL DIENANTHATE has several scientific research applications:

Mechanism of Action

The mechanism of action of androst-4-ene-3beta,17beta-diol dienanthate involves its interaction with androgen receptors in the body. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The molecular targets and pathways involved include the activation of androgen-responsive genes and the regulation of protein synthesis .

Comparison with Similar Compounds

Similar Compounds

    Androst-4-ene-3,17-diol: The parent compound of androst-4-ene-3beta,17beta-diol dienanthate, known for its androgenic activity.

    Androst-5-ene-3beta,17beta-diol: A similar compound with a different double bond position, affecting its biological activity.

    Androst-4-ene-3beta,17alpha-diol: A stereoisomer with different spatial arrangement of hydroxyl groups.

Uniqueness

ANDROST-4-ENE-3 BETA,17 BETA-DIOL DIENANTHATE is unique due to its esterified structure, which enhances its stability and modifies its pharmacokinetic properties. This structural modification allows for prolonged activity and improved bioavailability compared to its non-esterified counterparts .

Properties

CAS No.

81340-54-7

Molecular Formula

C33H54O4

Molecular Weight

514.8 g/mol

IUPAC Name

[(3S,8R,9S,10R,13S,14S,17S)-17-heptanoyloxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heptanoate

InChI

InChI=1S/C33H54O4/c1-5-7-9-11-13-30(34)36-25-19-21-32(3)24(23-25)15-16-26-27-17-18-29(33(27,4)22-20-28(26)32)37-31(35)14-12-10-8-6-2/h23,25-29H,5-22H2,1-4H3/t25-,26-,27-,28-,29-,32-,33-/m0/s1

InChI Key

HRJJFVJCPGNUMA-HFETUNNBSA-N

Isomeric SMILES

CCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CCC2=C1)CC[C@@H]4OC(=O)CCCCCC)C)C

SMILES

CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CCC2=C1)CCC4OC(=O)CCCCCC)C)C

Canonical SMILES

CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CCC2=C1)CCC4OC(=O)CCCCCC)C)C

Synonyms

ADDEA
androst-4-ene-3 beta,17 beta-diol dienanthate
androst-4-ene-3 beta,17 beta-diol diheptanoate

Origin of Product

United States

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